5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole
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Overview
Description
5-Chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chloro group, a methylphenoxy group, and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves the reaction of 5-chloro-2-methylphenol with 1-(2-chloroethyl)-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzodiazole derivatives.
Scientific Research Applications
5-Chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylphenol: A related compound with similar structural features but different functional groups.
2-(5-Chloro-2-methylphenoxy)acetic acid: Another compound with a similar phenoxy group but different overall structure.
Uniqueness
5-Chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and the presence of the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1018125-78-4 |
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Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O/c1-10-5-3-4-6-15(10)20-11(2)16-18-13-8-7-12(17)9-14(13)19-16/h3-9,11H,1-2H3,(H,18,19) |
InChI Key |
JUVGTIMOFXTWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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